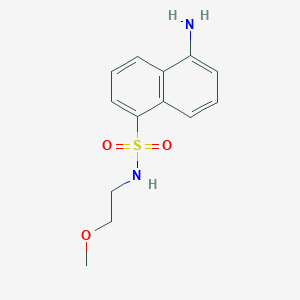![molecular formula C13H18Cl2O3Si B12559179 [Ethyl(dimethyl)silyl]methyl (2,4-dichlorophenoxy)acetate CAS No. 192651-58-4](/img/structure/B12559179.png)
[Ethyl(dimethyl)silyl]methyl (2,4-dichlorophenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Ethyl(dimethyl)silyl]methyl (2,4-dichlorophenoxy)acetate: is an organosilicon compound that features both silicon and organic functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [Ethyl(dimethyl)silyl]methyl (2,4-dichlorophenoxy)acetate typically involves the reaction of [dimethyl(ethyl)silyl]methyl chloride with 2,4-dichlorophenoxyacetic acid. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include anhydrous solvents like dichloromethane and are performed under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [Ethyl(dimethyl)silyl]methyl (2,4-dichlorophenoxy)acetate can undergo oxidation reactions, particularly at the silicon center, leading to the formation of silanols or siloxanes.
Reduction: Reduction reactions can target the ester functional group, converting it into the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Silanols or siloxanes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In organic synthesis, [Ethyl(dimethyl)silyl]methyl (2,4-dichlorophenoxy)acetate is used as a precursor for the introduction of silicon-containing groups into organic molecules. This can enhance the stability and modify the reactivity of the target compounds.
Biology and Medicine:
Industry: In materials science, the compound can be used to synthesize silicon-based polymers and resins, which have applications in coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of [Ethyl(dimethyl)silyl]methyl (2,4-dichlorophenoxy)acetate involves its interaction with specific molecular targets, depending on its application. In organic synthesis, the silicon center can act as a protecting group or a reactive intermediate. In biological systems, the compound may interact with enzymes or receptors, altering their activity and leading to desired therapeutic effects.
Comparison with Similar Compounds
[Dimethyl(ethyl)silyl]methyl acetate: Similar structure but lacks the dichlorophenoxy group.
[Trimethylsilyl]methyl acetate: Contains a trimethylsilyl group instead of the ethyl(dimethyl)silyl group.
[Ethyl(dimethyl)silyl]methyl benzoate: Contains a benzoate group instead of the dichlorophenoxy group.
Uniqueness: The presence of the 2,4-dichlorophenoxy group in [Ethyl(dimethyl)silyl]methyl (2,4-dichlorophenoxy)acetate imparts unique chemical properties, such as increased reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
CAS No. |
192651-58-4 |
|---|---|
Molecular Formula |
C13H18Cl2O3Si |
Molecular Weight |
321.27 g/mol |
IUPAC Name |
[ethyl(dimethyl)silyl]methyl 2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C13H18Cl2O3Si/c1-4-19(2,3)9-18-13(16)8-17-12-6-5-10(14)7-11(12)15/h5-7H,4,8-9H2,1-3H3 |
InChI Key |
LJKAHOZEBFRVBR-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](C)(C)COC(=O)COC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Diethyl [(2-methoxypyridin-4-yl)methyl]phosphonate](/img/structure/B12559120.png)

![5-(3-aminoprop-1-ynyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12559128.png)
![N-[(3-{(E)-[(4-Nitrophenyl)methylidene]amino}phenoxy)methyl]acetamide](/img/structure/B12559129.png)
![4-[(2,4-Dinitrophenyl)methyl]-4'-methyl-2,2'-bipyridine](/img/structure/B12559130.png)

![(Ethane-1,2-diyl)bis[di(butan-2-yl)phosphane]](/img/structure/B12559139.png)

![3-Hexyl-5-[4-hexyl-5-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-2-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B12559145.png)



